molecular formula C24H21N5O2 B11050123 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

Cat. No. B11050123
M. Wt: 411.5 g/mol
InChI Key: CZTRSBNBKHDVEV-UHFFFAOYSA-N
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Description

2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a benzimidazole ring, and a tetrahydropyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydride, followed by a Michael addition reaction . This process is often carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as electro-oxidative methods for the ring opening of imidazopyridine derivatives . These methods offer a sustainable alternative to traditional harsh reaction conditions and allow for the efficient production of N-(pyridin-2-yl)amide derivatives with good tolerance of different functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Scientific Research Applications

2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, which plays a crucial role in glutamatergic neurotransmission . This interaction can modulate neuronal activity and has potential therapeutic implications for conditions like epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets like the AMPA receptor highlights its potential as a versatile compound in both research and therapeutic applications.

properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

InChI

InChI=1S/C24H21N5O2/c30-22(26-18-8-2-1-3-9-18)14-17-15-28-21-12-5-4-11-20(21)27-24(28)29(23(17)31)16-19-10-6-7-13-25-19/h1-13,17H,14-16H2,(H,26,30)

InChI Key

CZTRSBNBKHDVEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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